molecular formula C8H16O2 B156338 2-(Cyclohexyloxy)ethanol CAS No. 1817-88-5

2-(Cyclohexyloxy)ethanol

Cat. No. B156338
CAS RN: 1817-88-5
M. Wt: 144.21 g/mol
InChI Key: RFHPMEOKJKCEFR-UHFFFAOYSA-N
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Description

Cationic Polymerization of Isoprene

The cationic polymerization of isoprene initiated by 2-cyclohexylidene ethanol–B(C6F5)3 is a process that allows for the study of initiation and branching reactions in polymer chemistry. The research demonstrates that β-H elimination is a significant termination process, leading to protic initiation and loss of double bonds, which in turn results in chain branching and intramolecular cyclization. This occurs even at low conversion rates and results in oligomers with a 1,4-trans configuration and an olefinic terminal group .

Spectral Response in Cyclohexane-Ethanol Mixtures

The spectral response of 4-methyl-2,6-dicarbomethoxyphenol (CMOH) in cyclohexane-ethanol mixtures reveals the impact of medium microheterogeneity on excited-state intramolecular proton-transfer (ESIPT) probes. The study found that the emission spectral properties of CMOH are influenced by the solvent composition and excitation wavelength, indicating the presence of microscopic heterogeneity. This research provides insights into the mechanisms of acid-base reactions in microscopically inhomogeneous media, which are relevant to biological processes .

Iron Complexes with 2,2,2-Tris(1-pyrazolyl)ethanol Ligands

Iron complexes synthesized with 2,2,2-tris(1-pyrazolyl)ethanol ligands have been characterized and shown to be effective catalysts for the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone. These complexes are highly soluble in water and exhibit strong intermolecular hydrogen bonds, which contribute to their stability and catalytic activity. The research suggests potential applications for these complexes in mild oxidation reactions .

Electrohydrodimerization of 2-Cyclohexen-1-one

The electrohydrodimerization of 2-cyclohexen-1-one in hydroethanolic media has been studied, revealing two one-electron reduction processes that depend on the solution's pH. The research identifies the rate-determining steps of each process and provides a better understanding of the dimerization reactions of cyclohexenone derivatives in different pH conditions .

Synthesis of 2-(4-Chlorophenyl)ethanol

The synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid through esterification and reduction has been optimized. The study reports a high yield of over 95% under specific reaction conditions, with the structure confirmed by 1H NMR and MS. This research contributes to the methodology for synthesizing chlorophenyl ethanol derivatives .

Liquid-Liquid Equilibrium for 2,2,2-Trifluoroethanol, Ethanol, and Cyclohexane

The study of the liquid-liquid equilibrium (LLE) for the system comprising 2,2,2-trifluoroethanol, ethanol, and cyclohexane provides valuable data on the phase behavior of this partially miscible system. The research evaluates the strength of intermolecular interactions and the formation of molecular clusters, which are influenced by temperature and the presence of hydrogen-bonding configurations .

Bis(dicyclohexylaminium) 2-Carboxymethyl-2-hydroxysuccinate Ethanol Monosolvate

The crystal structure of bis(dicyclohexylaminium) 2-carboxymethyl-2-hydroxysuccinate ethanol monosolvate has been determined, revealing chair conformations of the cyclohexane rings and intramolecular hydrogen bonds in the anion. The study also notes the presence of N-H⋯O and weak C-H⋯O hydrogen bonds, which contribute to the stability of the crystal structure .

Scientific Research Applications

Hydrogen Production

  • Hydrogen from Ethanol by Steam Iron Process : Research has demonstrated the use of ethanol in the production and purification of hydrogen through redox processes. This process, conducted in a lab-scale fixed-bed reactor, involves the decomposition of ethanol at temperatures ranging from 625 to 750°C, resulting in a gas stream mainly composed of hydrogen and carbon monoxide. This method can produce high purity hydrogen, suitable for PEM fuel cells (Hormilleja et al., 2014).

Chemical Synthesis and Catalysis

  • Chelate-forming Properties : The study of 2-Chloriminocyclohexanone Oxime and its Hydrochloride has shown that these compounds can react with metal ions like Cu(II), Co(II), Ni(II), and Pd(II) to form stable complexes. This indicates potential applications in chemical synthesis and catalysis (Kobayashi & Wakamatsu, 1973).

Material Science

  • Development of Chitosan Films : In material science, chitosan films containing 2-phenyl ethanol have been developed for controlled release of bioactives. These films, incorporating β-cyclodextrin inclusion complexes, have high mechanical resistance and can retain over 90% of 2-phenyl ethanol, indicating their utility in controlled substance delivery (Zarandona et al., 2020).

Environmental Science

  • Selective Hydrogenation for Green Processes : The selective hydrogenation of styrene oxide to 2-phenyl ethanol using polyurea supported Pd–Cu catalyst in supercritical carbon dioxide highlights an environmentally friendly approach to chemical production. This process yields 2-phenyl ethanol with high selectivity and without producing isomerization or deoxygenated products, marking it as a clean and green process (Yadav & Lawate, 2011).

Energy Research

  • Ethanol Electrooxidation in Fuel Cells : Studies on ethanol electrooxidation on Pt/Vulcan catalysts at elevated temperatures and pressures provide insights into fuel cell technologies. This research helps in understanding the reaction mechanisms in ethanol-based fuel cells, which is crucial for the development of more efficient energy systems (Sun et al., 2009).

Safety And Hazards

2-(Cyclohexyloxy)ethanol is harmful when in contact with skin and when swallowed . It can also cause skin burns and serious eye damage . It is known to cause kidney injury and depression . It is also a severe respiratory tract irritant . It may also have blood effects . It may enter the body through ingestion, aerosol inhalation, and through the skin .

properties

IUPAC Name

2-cyclohexyloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPMEOKJKCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32128-53-3
Record name Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=32128-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50279643
Record name 2-(Cyclohexyloxy)ethanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)ethanol

CAS RN

1817-88-5
Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-Cyclohexyloxyethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Synthesis routes and methods

Procedure details

To the slurry of zirconium tetrachloride (10.65 g, 45.7 mmol) in THF (100 mL) was added sodium borohydride (4.3 g, 114.3 mmol) in small portions at room temperature. A solution of 1,4-dioxaspiro[4.5]decane (6.5 g, 45.7 mmol) in THF (20 mL) was added dropwise and the resulting mixture was stirred at room temperature overnight. The reaction was carefully quenched with 1N HCl and extracted with ethyl acetate. The organic phase was washed with brine, dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (3:2) to give 2-(cyclohexyloxy)ethanol (3.9 g, 59.2% yield) as light yellow oil. 1H-NMR (CDCl3) δ 3.68-3.70 (t, 2H), 3.53-3.56 (m, 2H), 3.27-3.29 (m, 1H), 2.54 (br, 1H), 1.89-1.93 (m, 2H), 1.70-1.73 (m, 2H), 1.51-1.54 (m, 1H), 1.17-1.28 (m, 5H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10.65 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexyloxy)ethanol
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Citations

For This Compound
15
Citations
LHS Ree, MA Kelland - Energy & Fuels, 2019 - ACS Publications
The synergistic effect of a range of solvents on the kinetic hydrate inhibitor (KHI) performance of poly(N-isopropyl methacrylamide) (PNIPMAm) has been investigated in slow (ca. 1 C/h) …
Number of citations: 34 pubs.acs.org
J Diekman, JB Thomson, C Djerassi - The Journal of Organic …, 1968 - ACS Publications
In view of the importance of trimethylsilyl ethers in gas chromatography, the basic fragmentation modes incurred upon electron bombardment of polymethylene glycol bistrimethylsilyl …
Number of citations: 127 pubs.acs.org
MA Kelland, EG Dirdal, LHS Ree - Energy & Fuels, 2020 - ACS Publications
The synergetic effect of a range of different solvents on the kinetic hydrate inhibitor (KHI) performance of poly(N-vinylcaprolactam) (PVCap) has been investigated. The equipment used …
Number of citations: 35 pubs.acs.org
H Ishikawa, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
The reduction of dialkyl acetals derived from aromatic aldehydes and ketones with TiCl 4 –LiAlH 4 in THF or diethyl ether at room temperature afforded the coupling products, pinacol …
Number of citations: 30 www.journal.csj.jp
JM Chong, S Wong - The Journal of Organic Chemistry, 1987 - ACS Publications
General Procedure of the Reductive Cleavage of Acetals and Ketals with Zn (BH4) 2/Me3SiCl. To an Et20 or CH2C12 solution (1.4 mL) of acetal or ketal (1 mmol) at 0 C were added …
Number of citations: 35 pubs.acs.org
N Avlonitis, E Lekka, A Detsi, M Koufaki… - Journal of medicinal …, 2003 - ACS Publications
Three series of ring-substituted ether phospholipids were synthesized carrying N,N,N-trimethylammonium, N-methylpiperidino, or N-methylmorpholino headgroups. The first series is …
Number of citations: 60 pubs.acs.org
H Kotsuki, Y Ushio, N Yoshimura… - The Journal of Organic …, 1987 - ACS Publications
0 Ether as solvent, unless otherwise stated. b Yields represent pure isolated products: value in parentheses was determined by GLC. cCH2Cl2/Et20 as solvent. d After 88% conversion. …
Number of citations: 65 pubs.acs.org
PM Frearson, ES Stern - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
Intermediates.-2-Phenoxyethyl chloride had mp> 25", bp 108-1 lOo/l6 mm.(Bentley el aLs give mp 28", bp 220"). 2-cycloHexyloxyethyl chloride, prepared from 2-cyclohexyloxyethanol,'…
Number of citations: 13 pubs.rsc.org
MB Denton, RP Sperline, JH Giles… - Australian journal of …, 2003 - CSIRO Publishing
Although a mature technique, Raman spectroscopy remains not widely used as a routine analytical technique. The advantages of Raman spectroscopy, such as minimal sample …
Number of citations: 13 www.publish.csiro.au
KC Swallow - … contamination and analysis at hazardous waste …, 1992 - books.google.com
Characterization of the nature and extent of the groundwater contamination at a hazardous waste site is a difficult task requiring the qualitative and quantitative analysis of complex …
Number of citations: 3 books.google.com

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